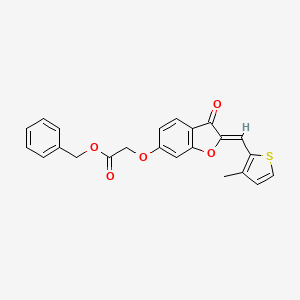

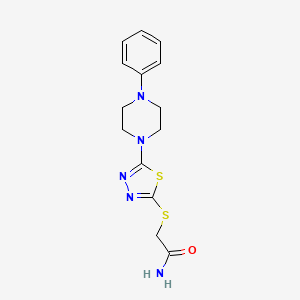

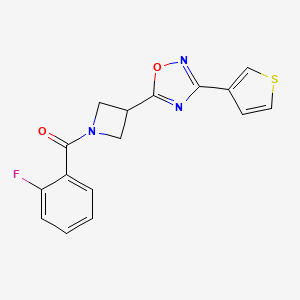

![molecular formula C18H17FN2O4S B2704071 Methyl 6-acetyl-2-(3-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 887893-41-6](/img/structure/B2704071.png)

Methyl 6-acetyl-2-(3-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 6-acetyl-2-(3-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate” is a complex organic compound. It contains several functional groups including an acetyl group, a fluorobenzamido group, and a carboxylate ester group. The core structure is a tetrahydrothieno[2,3-c]pyridine ring, which is a bicyclic compound containing a pyridine ring fused with a thiophene ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromaticity in the pyridine ring, the electron-rich nature of the thiophene ring, and the polar functional groups attached to it. The fluorine atom in the fluorobenzamido group would be expected to have a strong electronegative effect, potentially influencing the reactivity of the compound .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the acetyl group could undergo nucleophilic acyl substitution reactions, and the fluorobenzamido group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups and aromatic rings would likely result in a relatively high boiling point and melting point .Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of new thieno[3,2-b]pyridine derivatives through palladium-catalyzed couplings and intramolecular cyclizations highlights a methodological advancement in the creation of complex organic molecules. These processes allow for the formation of various coupled products and tetracyclic compounds, showcasing the versatility of thienopyridines in chemical synthesis Calhelha & Queiroz, 2010.

Antimicrobial and Antibacterial Applications

The development of thieno[2,3-b]pyridine derivatives for antimicrobial and antibacterial purposes is an area of significant interest. Some derivatives have been shown to exhibit in vitro antimicrobial activities, suggesting potential for the development of new therapeutic agents against various bacterial infections Bakhite et al., 2004; Asahina et al., 2008.

Photophysical Properties and Potential Antitumor Activity

Investigations into the photophysical properties of thieno[3,2-b]pyridine derivatives, alongside their potential antitumor activities, underscore the multifaceted applications of these compounds. Fluorescence studies suggest that these derivatives can be used as probes in biological systems, with certain molecules showing promise as antitumor agents Carvalho et al., 2013.

Advanced Materials and Polymer Science

The integration of pyridine and related heterocycles into the backbone of conjugated polymers for applications in polymer solar cells demonstrates the broad utility of these compounds beyond pharmaceuticals. The specific interactions and electronic properties imparted by these heterocycles enhance the performance of materials in organic electronics, showcasing their potential in renewable energy technologies Chen et al., 2017.

Safety and Hazards

Properties

IUPAC Name |

methyl 6-acetyl-2-[(3-fluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O4S/c1-10(22)21-7-6-13-14(9-21)26-17(15(13)18(24)25-2)20-16(23)11-4-3-5-12(19)8-11/h3-5,8H,6-7,9H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKWMTIIPRFXOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

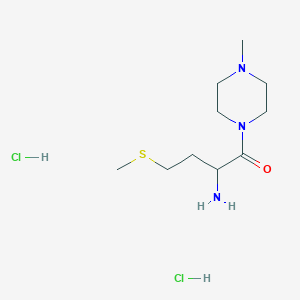

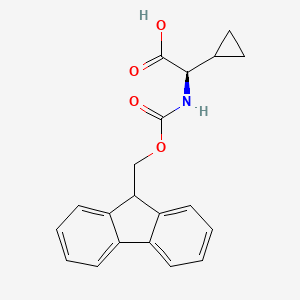

![2-oxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2703989.png)

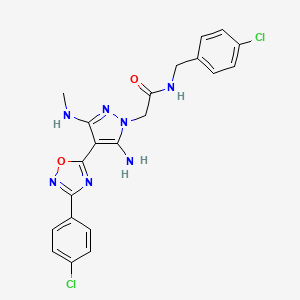

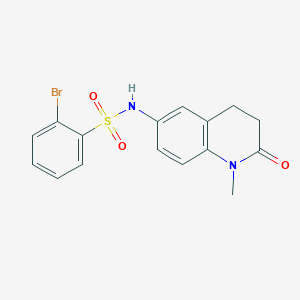

![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2703992.png)

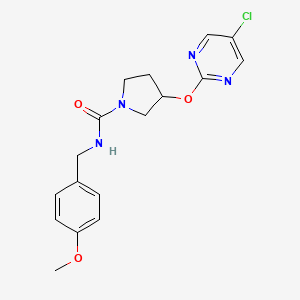

![N-((2-ethoxypyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2703998.png)

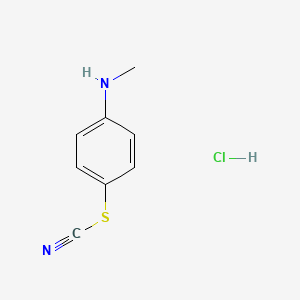

![N-[cyano(2-methoxyphenyl)methyl]-4-cyclopentyl-1,3-thiazole-5-carboxamide](/img/structure/B2704003.png)

![(E)-1-pentyl-2-styryl-1H-benzo[d]imidazole](/img/structure/B2704005.png)